Dipentadecyl glutarate
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Overview
Description
Dipentadecyl glutarate is an organic compound with the molecular formula C35H68O4 It is an ester derived from glutaric acid and pentadecanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentadecyl glutarate can be synthesized through the esterification of glutaric acid with pentadecanol. The reaction typically involves heating glutaric acid and pentadecanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the desired ester product. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Dipentadecyl glutarate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glutaric acid and pentadecanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Glutaric acid and pentadecanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester group.
Scientific Research Applications
Dipentadecyl glutarate has several scientific research applications:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dipentadecyl glutarate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the release of glutaric acid and pentadecanol. These metabolites can then participate in various metabolic pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Dipentadecyl succinate: An ester derived from succinic acid and pentadecanol.
Dipentadecyl adipate: An ester derived from adipic acid and pentadecanol.
Dipentadecyl pimelate: An ester derived from pimelic acid and pentadecanol.
Uniqueness
Dipentadecyl glutarate is unique due to its specific ester structure and the properties conferred by the glutaric acid moiety. Compared to similar compounds, it may exhibit distinct reactivity and applications based on the length and branching of the carbon chain in the ester group.
Properties
CAS No. |
26720-15-0 |
---|---|
Molecular Formula |
C35H68O4 |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
dipentadecyl pentanedioate |
InChI |
InChI=1S/C35H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-38-34(36)30-29-31-35(37)39-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
NPEZJEDWVLVWIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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